Product packaging for Sclareol glycol(Cat. No.:CAS No. 55881-96-4)

Sclareol glycol

Cat. No.: B1680927
CAS No.: 55881-96-4
M. Wt: 254.41 g/mol
InChI Key: AIALTZSQORJYNJ-VDERGJSUSA-N
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Description

Generated codeGenerated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B1680927 Sclareol glycol CAS No. 55881-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALTZSQORJYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866517
Record name 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-
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Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55881-96-4
Record name Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthaleneethanol
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Record name Sclareol glycol
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Record name 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-
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Record name 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-
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Record name Decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthalene-1-ethanol
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Biosynthesis and Biotransformation Pathways of Sclareol Glycol

Microbial Conversion of Sclareol (B1681606) to Sclareol Glycol

The transformation of sclareol into this compound is a key bioconversion process, with several microorganisms identified for their capacity to facilitate this reaction. This section details the roles of specific yeast strains and the ongoing investigation into the metabolic pathways involved.

Role of Hyphozyma roseonigra in this compound Production

The dimorphic yeast-like microorganism Hyphozyma roseonigra, particularly the ATCC 20624 strain, is the most prominent and well-documented organism capable of converting sclareol into this compound. nih.govelsevier.esnih.gov This strain can utilize sclareol as a sole carbon source, highlighting its robust metabolic machinery for degrading this diterpene. nih.gov The biotransformation is a critical step in the semi-synthesis of Ambroxide (B10790011), offering a more environmentally friendly alternative to purely chemical methods. frontiersin.orgsmolecule.com Studies have shown that H. roseonigra can effectively degrade sclareol and accumulate this compound as the main product. nih.govnih.gov The ability of this microorganism to perform this specific conversion has made it a focal point for research aimed at optimizing production and understanding the underlying biochemical mechanisms. nih.govmdpi.comnih.govresearchgate.netfigshare.comresearchgate.net

Identification of Putative Intermediates in Sclareol Biotransformation Pathways

Research into the biotransformation of sclareol by Hyphozyma roseonigra has led to the identification of several putative intermediates, shedding light on the complexity of the metabolic pathway. nih.govresearchgate.netfigshare.com Metabolomic studies have revealed that the bioconversion process involves more than a single step. mdpi.com One of the key intermediates identified is sclareolide (B1681565), which was initially thought to be a direct precursor to this compound. mdpi.com However, more recent studies suggest that this compound and sclareolide may be synthesized via separate pathways and are not interconverted. nih.govresearchgate.netfigshare.commdpi.com Other detected compounds with a labdane (B1241275) carbon backbone, including isomerized and oxidized analogs of sclareol, further point towards a multifaceted transformation process. nih.govresearchgate.netfigshare.com The presence of abienol (B1230953) has also been reported as a possible side product of this biotransformation. mdpi.com

Table 1: Key Microorganisms and Intermediates in Sclareol Biotransformation

Organism Primary Product from Sclareol Key Putative Intermediates
Hyphozyma roseonigra This compound Sclareolide, Isomerized and oxidized sclareol analogs, Abienol
Cryptococcus albidus Sclareolide Not extensively detailed for this pathway

Mechanistic Differentiation Between this compound and Sclareolide Biosynthesis Pathways

Recent investigations have provided evidence that the biosynthesis of this compound and sclareolide from sclareol likely proceeds through distinct metabolic routes within Hyphozyma roseonigra. nih.govresearchgate.netfigshare.commdpi.com Dynamic time-course studies using resting cells have shown that these two compounds are not interconverted, suggesting they are products of divergent pathways. nih.govresearchgate.netfigshare.com While earlier hypotheses suggested sclareolide as an intermediate in the formation of this compound, current findings challenge this linear progression. mdpi.comresearchgate.net The biotransformation is now thought to be a detoxification process for the yeast, converting the hydrophobic xenobiotic sclareol into more water-soluble compounds. mdpi.comresearchgate.net The presence of sclareolide in cultures of H. roseonigra indicates that an enzymatic system similar to that in Cryptococcus albidus might be present, but it appears to operate in parallel to, rather than as a prerequisite for, this compound production. mdpi.com

Enzymatic Mechanisms Underlying this compound Bioproduction

Understanding the specific enzymes that catalyze the conversion of sclareol is crucial for optimizing the biotechnological production of this compound. Research has begun to uncover the enzymatic players involved in this intricate biotransformation.

Investigation of Aldehyde Dehydrogenases in Sclareol Metabolism

Comparative proteomic analyses of Hyphozyma roseonigra have provided significant insights into the enzymes involved in sclareol metabolism. nih.govelsevier.esnih.gov When the yeast is grown with sclareol as the sole carbon source, a notable upregulation of several proteins occurs. nih.govelsevier.es Among these, aldehyde dehydrogenases (ALDHs) have been identified as being significantly upregulated, with eighteen upregulated spots on 2-D gels corresponding to this enzyme class. nih.govelsevier.esnih.gov This strong induction suggests that ALDHs play a crucial role in the metabolic pathway that degrades sclareol. nih.govelsevier.esnih.govmdpi.comscielo.br The involvement of these enzymes points towards an oxidative process being central to the conversion of sclareol to this compound. nih.govresearchgate.net Further investigation into the specific function and substrate specificity of these ALDHs is essential for a complete understanding of the biosynthetic mechanism and for potential cell engineering to enhance this compound yields. nih.govnih.gov

Exploration of Oxidoreductases and Monooxygenases in Conversion Processes

The biotransformation of the diterpene sclareol into this compound is fundamentally an oxidative process. The enzymatic conversion is not fully elucidated, but research points towards the involvement of specific enzyme families, primarily oxidoreductases and monooxygenases. mdpi.com These enzymes are crucial for catalyzing the types of reactions needed to modify the sclareol molecule, such as hydroxylation and epoxidation. mdpi.com

Proteomic studies comparing the cellular response of the biotransforming organism, Hyphozyma roseonigra, to sclareol versus glucose have provided further insight. These studies revealed a significant upregulation of aldehyde dehydrogenases (ALDHs) when the organism is exposed to sclareol. elsevier.esnih.govmdpi.com ALDHs are a superfamily of enzymes that catalyze the oxidation of aldehydes into their corresponding carboxylic acids. nih.gov Their increased expression suggests they play a critical role in metabolizing sclareol, potentially by detoxifying reactive aldehyde intermediates generated during the conversion process. nih.govmdpi.com While the primary product of H. roseonigra is this compound, other enzymes like lactonases may be present, contributing to the formation of byproducts such as sclareolide. mdpi.comresearchgate.net

Table 1: Key Enzymes Implicated in Sclareol Biotransformation

Enzyme Class Specific Enzyme Type Proposed Role in Biotransformation Reference
Oxidoreductases Aldehyde Dehydrogenases (ALDHs) Catalyze the oxidation of aldehyde intermediates, likely as a detoxification step. Significantly upregulated under sclareol stress. elsevier.esnih.govmdpi.com
Monooxygenases Cytochrome P450-Monooxygenases (CYPs) Believed to catalyze the oxidation of unreactive carbon atoms on the sclareol molecule. mdpi.comresearchgate.net
Flavin-dependent monooxygenases Potentially involved in oxygen functionality promotion. mdpi.com
Lactonases May be involved in ring-opening and closing, potentially leading to the byproduct sclareolide. mdpi.comresearchgate.net

Metabolic Regulation and Stress Responses in Biotransformation Organisms

The biotransformation of sclareol by microorganisms like Hyphozyma roseonigra is not merely a synthetic pathway but is deeply intertwined with the organism's metabolic regulation and stress response mechanisms. Sclareol, a plant-derived diterpene, is treated as a xenobiotic—a foreign and potentially toxic substance—by the microbe. mdpi.commdpi.comresearchgate.net Consequently, the conversion to this compound can be viewed as a detoxification process initiated by the organism to eliminate this hydrophobic compound. mdpi.commdpi.com

Studies on H. roseonigra reveal that exposure to sclareol induces significant metabolic adjustments and stress responses. When sclareol is provided as the sole carbon source, the organism upregulates a suite of proteins compared to when it is grown on glucose. elsevier.esnih.gov These upregulated proteins are primarily involved in carbon metabolism, nitrogen metabolism, and the processes of replication, transcription, and translation. elsevier.esnih.gov This indicates a broad metabolic shift as the cell adapts to utilize this unusual substrate. nih.gov

A key feature of this stress response is the marked upregulation of aldehyde dehydrogenases (ALDHs). elsevier.esnih.govmdpi.com The increased presence of these enzymes is believed to protect the cell from damage that could be caused by reactive aldehyde compounds generated during sclareol metabolism. nih.gov Furthermore, some of the identified upregulated proteins are known to have general roles in protecting cells against a variety of stress conditions, suggesting a generalized defense mechanism is activated. elsevier.es The entire process points to the biotransformation being an adaptive survival strategy for the microorganism when faced with the environmental stressor of sclareol. mdpi.comresearchgate.net

**Table 2: Observed Metabolic and Stress Responses in *Hyphozyma roseonigra***

Response Category Specific Observation Implication Reference
Metabolic Regulation Upregulation of proteins in carbon and nitrogen metabolism. The cell adjusts its core metabolism to process sclareol as a carbon source. elsevier.esnih.gov
Differential metabolic changes observed over time. Indicates a dynamic biotransformation process with the synthesis of various metabolites across the growth period. mdpi.com
Stress Response Sclareol is treated as a xenobiotic. The biotransformation is considered a detoxification mechanism. mdpi.commdpi.comresearchgate.net
Significant upregulation of Aldehyde Dehydrogenases (ALDHs). A specific response to detoxify harmful aldehyde intermediates. elsevier.esnih.govmdpi.com
Upregulation of general stress-response proteins. Activation of a broad cellular defense system to ensure survival. elsevier.es

Biotechnological Production and Process Optimization of Sclareol Glycol

Strain Engineering for Enhanced Sclareol (B1681606) Glycol Yields

Metabolic engineering, a rational strain engineering tool, has been instrumental in developing microbial strains for the overproduction of precursors like squalene (B77637) and sclareol. acs.org For instance, Saccharomyces cerevisiae and Yarrowia lipolytica have been engineered to achieve higher titers of these diterpenoids. acs.orgrsc.org The heterologous expression of terpene synthase and the mevalonate (B85504) pathway in Escherichia coli has also demonstrated high yields for various terpene derivatives, including those relevant to sclareol glycol biosynthesis. researchgate.net

A significant advancement in this field is the establishment of modular co-culture systems. One such system combines an engineered sclareol-producing yeast strain with H. roseonigra ATCC 20624 as a downstream module to facilitate the biosynthesis of ambradiol, an intermediate closely related to this compound and ambroxide (B10790011). acs.orgpatsnap.com This modular approach allows for the efficient channeling of metabolic flux towards the desired product. acs.org

Table 1: Key Microbial Strains and Their Roles in this compound Production Pathway

MicroorganismRole/ModificationKey Findings/AchievementsReference (Index)
Hyphozyma roseonigra ATCC 20624Biotransformation of sclareol to this compoundIdentified as key strain for this compound production; proteomic analysis for optimization< elsevier.esresearchgate.net/td>
Saccharomyces cerevisiae (engineered)Overproduction of sclareol (precursor)Used in modular co-culture for ambradiol biosynthesis< acs.orgpatsnap.com/td>
Yarrowia lipolytica (engineered)Overproduction of sclareol (precursor)Achieved 12.9 g/L sclareol in 5L bioreactor< rsc.org/td>
Escherichia coli (engineered)High yields of terpene derivatives (precursors)Heterologous expression of terpene synthase and mevalonate pathway< researchgate.net/td>

Development of Microbial Cell Factories for Sustainable this compound Production

Microbial cell factories are engineered microorganisms designed to produce chemicals sustainably from renewable resources, offering an eco-friendly alternative to traditional petrochemical processes. acs.orgsciencedaily.com These factories leverage the inherent metabolic capabilities of microorganisms, which are then optimized through systems metabolic engineering. acs.org

Model organisms such as Escherichia coli and Saccharomyces cerevisiae are widely utilized as hosts for microbial cell factories due to their well-understood metabolisms and established molecular engineering tools. acs.org However, the choice of host organism can significantly impact the optimal production of a target chemical, as their metabolic and physiological properties vary. acs.org

Recent advancements have seen Yarrowia lipolytica emerge as a promising chassis for the overproduction of diterpenoids like sclareol. rsc.org Engineered Y. lipolytica strains have successfully produced sclareol at a remarkable titer of 12.9 g/L in a 5-liter bioreactor, representing the highest reported yield to date for sclareol biosynthesis in this yeast. rsc.org This development signifies a groundbreaking foundation for the sustainable, large-scale fermentation of diterpenoids. rsc.org The focus on microbial cell factories provides a practical, economical, and sustainable solution to supply difficulties and meets the demand for sustainable ingredients in the fragrance industry. researchgate.net

Table 2: Examples of Microbial Cell Factories for Diterpenoid Production

Host OrganismApplication in Sclareol/Sclareol Glycol ProductionSpecific Achievements/AdvantagesReference (Index)
Yarrowia lipolyticaChassis for sclareol overproductionHighest titer of sclareol (12.9 g/L) achieved to date in 5L bioreactor< rsc.org/td>
Escherichia coliWidely used host for microbial cell factories, high yields for terpene derivativesWell-understood metabolism, established molecular tools< researchgate.netacs.org/td>
Saccharomyces cerevisiaeWidely used host for microbial cell factories, sclareol productionWell-understood metabolism, established molecular tools< acs.orgacs.org/td>

Bioprocess Design and Scale-Up Considerations for this compound Synthesis

Bioprocess design and scale-up are critical stages in translating laboratory-scale biotechnological innovations into commercially viable production processes for compounds like this compound. nih.govgenemod.net The transition from bench to pilot and industrial scales presents several challenges, including managing changes in fluid dynamics, mass and heat transfer, and the behavior of materials. nih.govgenemod.netcelignis.com

To mitigate these challenges and minimize performance losses, a "scale-down" approach is often advocated. nih.govgenemod.net This approach involves four interconnected activities:

Detailed analysis of large-scale conditions : Characterizing the dynamic environment experienced by microorganisms in industrial settings. nih.govgenemod.net

Precise translation to laboratory-scale : Designing lab-scale simulators that accurately replicate the large-scale environment. nih.govgenemod.net

Optimization at small scale : Conducting tests at the laboratory scale to identify optimal strain and environmental combinations for improved efficiency. nih.govgenemod.netcelignis.com

Application to large scale : Applying successful findings back to the large scale to ensure a seamless transition from laboratory to full-scale production. nih.govgenemod.net

Lab-scale optimization is crucial for efficiently screening numerous operating conditions and rapidly identifying optimal ones, while minimizing material usage, costs, and waste. celignis.com This early-stage optimization also helps in identifying potential bottlenecks that could hinder subsequent scale-up. celignis.com

Bioreactors are essential equipment in bioprocess scale-up, with modern designs accommodating volumes ranging from 250 mL to 2,000 L, offering flexibility across scales. genemod.net Stainless-steel stirred-tank bioreactors have become a standard due to their proven ease of scale-up. genemod.net These bioreactors are equipped with advanced monitoring systems that enable real-time adjustments of critical parameters such as temperature, pH, and oxygen transfer rates, ensuring optimal conditions for various cell types. genemod.net

Pharmacological and Biological Activities of Sclareol Glycol

Neuropharmacological Investigations of Sclareol (B1681606) Glycol

Research into the neuropharmacological profile of sclareol glycol has revealed a complex array of effects, including influences on anxiety, memory, and key neurotransmitter systems.

Anxiogenic Effects and Associated Mechanisms

Studies have indicated that this compound exhibits anxiogenic, or anxiety-producing, properties. In a punished drinking test in rats, this compound decreased the number of punished responses, a behavior associated with increased anxiety, whereas diazepam, a known anxiolytic, had the opposite effect. nih.gov Furthermore, this compound was found to antagonize the "anticonflict" response of diazepam. nih.gov These findings suggest that this compound may act as an anxiogenic agent. nih.govchemfaces.combiocrick.com The proposed mechanisms for these effects include the stimulation of adenylate cyclase and interactions with GABA-ergic and dopaminergic transmitter systems. nih.govresearchgate.net

Memory Facilitation and Adaptogenic Properties

This compound has demonstrated memory-enhancing capabilities. Post-training administration of the compound in rats led to enhanced retention in an active avoidance task when evaluated 24 hours later. nih.gov Additionally, this compound produced an increase in plasma ACTH and corticosterone (B1669441) levels in unstressed rats and potentiated the stress-induced increase in these hormones. nih.gov This suggests that this compound may also possess adaptogenic properties, helping the body adapt to stress. nih.govchemfaces.combiocrick.com

Role in Modulating Adenylate Cyclase Activity

A key aspect of this compound's mechanism of action appears to be its ability to modulate adenylate cyclase, an important enzyme in cellular signal transduction. It is suggested that the compound acts as a reversible activator of adenylate cyclase. nih.govas-1.co.jp This stimulation of adenylate cyclase is thought to underlie some of its neuropharmacological effects, including its influence on aggressive behavior and its antihypoxic effects. nih.govphytopharmajournal.com Studies have shown that this compound can increase the accumulation of 3',5'-AMP in various tissues, which is consistent with the stimulation of the catalytic subunit of adenylate cyclase. chemfaces.com

Interactions with GABA-ergic and Dopaminergic Transmitter Mechanisms

This compound's effects are also mediated through its interaction with the GABA-ergic and dopaminergic systems. nih.govchemfaces.combiocrick.comresearchgate.net While it does not appear to interact directly with central benzodiazepine (B76468) receptors, it is suggested that the GABAergic system is involved in its proconvulsant effects. nih.gov Research on dopamine-related behaviors has shown that this compound can increase locomotor activity, enhance apomorphine-induced stereotypy, and have a biphasic effect on haloperidol-induced catalepsy. nih.gov These findings point to a complex interaction with both dopamine (B1211576) autoreceptors and postsynaptic dopamine receptors. nih.gov

Antineoplastic and Metastasis-Related Effects of this compound

In addition to its neuropharmacological activities, this compound has been investigated for its potential in cancer therapy, particularly concerning its impact on the spread of cancer cells.

Impact on Artificially Induced Lung Metastases in In Vivo Models

Studies in animal models have explored the effect of this compound on the formation of lung metastases. In a preliminary report using a Lewis lung carcinoma model, the administration of this compound showed a dose-dependent effect on artificially induced lung metastases. nih.govresearchgate.net

Effect of this compound on Lung Metastases

Dose (mg/kg) Effect on Lung Metastases Percentage Change
25 Reduction 38% decrease nih.gov
50 Reduction 26% to 61% decrease nih.gov
100 Stimulation 62% increase nih.gov

These findings indicate that lower doses of this compound may inhibit the formation of lung metastases, while a higher dose may have the opposite effect. nih.govbibliotekanauki.pl

Chemical and Enzymatic Derivatization of Sclareol Glycol

Sclareol (B1681606) Glycol as a Precursor for High-Value Compounds (e.g., Ambroxide)

Sclareol glycol is a key precursor in the production of ambroxide (B10790011) (also known as Ambrox), a highly prized ambergris substitute in the perfumery sector targetmol.comsmolecule.commedchemexpress.com. Ambroxide is valued for its distinct amber-like fragrance and excellent fixative properties, making it an indispensable component in high-end fragrances researchgate.netacs.orgnih.govscimplify.comfrontiersin.orgacs.org.

The primary natural source for this compound is sclareol, a diterpene alcohol abundantly found in Salvia sclarea, commonly known as clary sage smolecule.comresearchgate.netfrontiersin.org. The conversion of sclareol to ambroxide is a multi-step process, with this compound and sclareolide (B1681565) frequently identified as crucial intermediates smolecule.comnih.govfrontiersin.orgacs.orgelsevier.es.

Microbial biotransformation plays a significant role in the initial steps of this conversion. For instance, the yeast Hyphozyma roseonigra ATCC 20624 is notably capable of degrading sclareol to yield this compound as a main product targetmol.comsmolecule.commedchemexpress.comnih.govacs.orgelsevier.esmdpi.comscielo.br. Other microbial strains, such as Cryptococcus albidus and Filobasidium magnum (B12768669), are known to transform sclareol into sclareolide. In contrast, Bensingtonia ciliata and Hyphozyma roseonigra have been reported to convert sclareol directly to ambradiol acs.org. The subsequent conversion of this compound or its downstream derivatives to ambroxide typically involves chemical synthesis steps acs.orgfrontiersin.org.

The table below summarizes key microbial transformations of sclareol to intermediates:

MicroorganismSubstrateMain ProductReference
Hyphozyma roseonigra ATCC 20624SclareolThis compound targetmol.commedchemexpress.comnih.govacs.orgelsevier.esmdpi.comscielo.br
Cryptococcus albidus ATCC 20918SclareolSclareolide acs.orgelsevier.es
Filobasidium magnum JD1025SclareolSclareolide acs.org
Bensingtonia ciliata ATCC 20919SclareolAmbradiol acs.org
Hyphozyma roseonigra ATCC 20624SclareolAmbradiol acs.orgmdpi.com

Mechanistic Studies of Chemical Conversions from this compound to Downstream Derivatives

The complete transformation from sclareol to ambroxide involves a series of redox reactions and cyclization steps, with this compound and sclareolide serving as important intermediates in this pathway nih.govelsevier.es. While the microbial conversion of sclareol to this compound by strains like Hyphozyma roseonigra ATCC 20624 is established, the precise enzymatic and metabolic mechanisms governing this initial transformation and the subsequent biosynthesis of this compound are still under investigation nih.govacs.orgelsevier.es. Recent metabolomic studies indicate that this compound and sclareolide may not be interconverted, suggesting their formation via distinct metabolic pathways within H. roseonigra acs.orgacs.orgresearchgate.netresearchgate.net. During the biotransformation of sclareol by H. roseonigra, various putative intermediates retaining the labdane (B1241275) carbon backbone, including isomerized and oxidized analogues, have been identified acs.orgresearchgate.net.

Following the biological production of this compound or related diols, chemical conversion steps are typically employed to synthesize ambroxide. A common pathway involves the oxidative degradation of sclareol to a lactone (sclareolide), followed by hydrogenation to a diol (ambradiol), and subsequent dehydration to form ambroxide scimplify.com.

A critical chemical step in the synthesis of ambroxide from these diols is acid-catalyzed dehydration, which facilitates cyclization. This reaction mechanism, commonly observed in secondary and tertiary alcohols, proceeds via an E1 pathway doubtnut.comyoutube.compearson.com. The general mechanism involves three main steps:

Protonation of the Alcohol : The hydroxyl group of the alcohol is protonated by an acid catalyst, forming a highly reactive alkyloxonium ion. This step converts the poor leaving group (hydroxyl) into a good leaving group (water) doubtnut.comyoutube.com.

Formation of Carbocation : The protonated hydroxyl group (as water) departs, leading to the formation of a carbocation intermediate. This is often the rate-determining step doubtnut.comyoutube.com.

Deprotonation to Form Alkene : A base (often water or the conjugate base of the acid) removes a proton from an adjacent carbon atom (β-hydrogen), resulting in the formation of a carbon-carbon double bond (alkene) and regenerating the acid catalyst doubtnut.comyoutube.com.

In the context of ambroxide synthesis, the cyclization of 13,14,15,16-tetranor-8α,12-labdanediol (ambradiol), which is structurally related to this compound and often referred to interchangeably in some contexts as a this compound derivative mdpi.com, can be achieved using acid catalysts such as p-toluenesulfonic acid or solid acid catalysts like zeolites acs.orggoogle.comgoogle.com. These catalysts promote the intramolecular cyclization, leading to the formation of the cyclic ether structure characteristic of ambroxide.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies in Sclareol Glycol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of sclareol (B1681606) glycol and its related compounds, offering detailed information on molecular connectivity and stereochemistry. Researchers utilize various NMR techniques to confirm the chemical structure of isolated sclareol glycol and to track the dynamic changes occurring during its biotransformation from sclareol.

Typical NMR experiments employed in such studies include one-dimensional (1D) ¹H and ¹³C NMR, which provide fundamental information about the number and types of protons and carbons in the molecule. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing proton-proton and carbon-proton connectivities, thereby enabling the complete assignment of signals and confirmation of the molecular skeleton hyphadiscovery.com. For instance, HMBC spectra reveal long-range carbon-proton correlations, which are vital for piecing together complex structures. Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions, providing insights into the relative stereochemistry of chiral centers within the this compound molecule hyphadiscovery.com.

NMR analysis has been effectively used to follow annotated intermediates and identify unknown byproduct metabolites during the bioconversion of sclareol mdpi.com. For example, in studies investigating the biotransformation of sclareol by Hyphozyma roseonigra, NMR, alongside LC-MS, has been integral in identifying and quantifying participating intermediates mdpi.comresearchgate.net. These studies have shown that NMR can monitor the molecular conversions occurring within the biological matrix, even with small amounts of purified metabolites (e.g., 10-30 µg) hyphadiscovery.com. The precision of NMR allows for the detailed characterization of new or modified compounds, which is critical for proposing plausible transformation pathways for this compound biosynthesis researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling of Metabolites and Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely applied in this compound research for the comprehensive profiling of metabolites and intermediates in complex biological samples. Its high sensitivity and selectivity make it ideal for detecting and quantifying a broad range of compounds, even at low concentrations.

LC-MS-based metabolomics approaches have been extensively utilized to investigate the biotransformation of sclareol into this compound and other related products. For example, integrated approaches combining NMR and LC-MS have been employed to identify and quantify intermediates in the biocatalytic conversion of sclareol to ambradiol by Hyphozyma roseonigra mdpi.comresearchgate.net. These studies involve monitoring the dynamic changes in the metabolome over time, providing a detailed picture of the molecular conversions mdpi.com.

LC-MS profiling has revealed the presence of various putative intermediates with a labdane (B1241275) carbon backbone, including isomerized and oxidized analogues, during the biotransformation process researchgate.net. Specific ion peaks corresponding to sclareol (m/z 273) and ambradiol (m/z 237) have been monitored to track the progression of the bioconversion mdpi.comresearchgate.net. Furthermore, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) has allowed for the observation of compounds that could not be identified by other means, highlighting its capability in discovering novel metabolites mdpi.com.

A significant finding from LC-MS metabolite profiling is the indication that this compound and sclareolide (B1681565), a co-product, are not interconverted and are likely synthesized via different metabolic pathways in resting cells of H. roseonigra researchgate.netresearchgate.netnih.gov. This insight is crucial for understanding the branching pathways in diterpene metabolism.

The following table summarizes some key metabolites and intermediates identified or monitored using LC-MS in sclareol biotransformation studies:

Table 1: Key Metabolites and Intermediates in Sclareol Biotransformation Monitored by LC-MS

Compound Namem/z (Monitored)Role in PathwayReference
Sclareol273Substrate mdpi.comresearchgate.net
Ambradiol237Product/Intermediate mdpi.comresearchgate.net
This compoundN/AKey Product researchgate.netnih.gov
SclareolideN/ACo-product researchgate.netresearchgate.netnih.gov
Isomerized and oxidized labdane analoguesN/APutative Intermediates researchgate.net

Note: This table is designed to be interactive in a hypothetical digital environment, allowing for sorting and filtering.

Comparative Proteomic Analyses for Identifying Metabolism-Related Proteins

Comparative proteomic analyses play a vital role in unraveling the molecular mechanisms underlying sclareol metabolism and the subsequent biosynthesis of this compound. By comparing the protein expression profiles of microorganisms under different growth conditions (e.g., with sclareol as a carbon source versus glucose), researchers can identify proteins whose abundance changes significantly, indicating their involvement in the metabolic pathway.

A notable study utilized comparative proteomic analyses on Hyphozyma roseonigra ATCC 20624, the strain known for degrading sclareol to this compound nih.govnih.gov. When sclareol was used as the sole carbon source, 79 upregulated protein spots were identified (with a >2.0-fold difference in abundance) compared to when glucose was the sole carbon source nih.govnih.gov. These 79 spots were successfully identified and integrated into 30 unique proteins nih.gov.

The identified upregulated proteins were primarily involved in carbon metabolism, nitrogen metabolism, and processes related to replication, transcription, and translation nih.govnih.gov. Significantly, eighteen of the upregulated spots were identified as aldehyde dehydrogenases, suggesting a crucial role for these enzymes in sclareol metabolism nih.govnih.gov. This finding highlights that aldehyde dehydrogenases might be key players in the conversion steps leading to this compound.

The insights gained from comparative proteomics lay the groundwork for further cell engineering efforts aimed at improving this compound production nih.govnih.gov. By identifying the specific proteins and metabolic pathways that are activated or upregulated in response to sclareol, researchers can target these proteins for overexpression or manipulation to enhance the efficiency of this compound biosynthesis.

The following table presents some categories of proteins identified as upregulated in Hyphozyma roseonigra during sclareol metabolism:

Table 2: Upregulated Protein Categories in Hyphozyma roseonigra During Sclareol Metabolism

Protein CategoryExamples/RoleReference
Carbon MetabolismInvolved in processing carbon sources nih.govnih.gov
Nitrogen MetabolismInvolved in nitrogen utilization nih.govnih.gov
Replication, Transcription, and TranslationFundamental cellular processes, potentially indicating increased metabolic activity nih.govnih.gov
Aldehyde DehydrogenasesDirectly implicated in sclareol metabolism nih.govnih.gov

Note: This table is designed to be interactive in a hypothetical digital environment, allowing for sorting and filtering.

Future Research Directions and Translational Perspectives

Further Elucidation of Undefined Biosynthetic Pathways to Sclareol (B1681606) Glycol

Despite its importance, the complete biosynthetic pathway and underlying mechanisms for sclareol glycol production, particularly through biotransformation, remain largely undefined. This compound is primarily obtained via the biotransformation of sclareol, a labdane-type diterpene, notably by microorganisms such as Hyphozyma roseonigra researchgate.netnih.gov. Research indicates that this compound and sclareolide (B1681565) are not interconverted, suggesting they are synthesized through distinct metabolic pathways researchgate.netnih.gov. Studies have identified several putative intermediates with a labdane (B1241275) carbon backbone, including isomerized and oxidized analogues, during the biotransformation process researchgate.netnih.gov. However, the specific genes and enzymes responsible for these conversions within Hyphozyma roseonigra are yet to be fully revealed researchgate.net.

Proteomic analyses of H. roseonigra cultivated with sclareol as the sole carbon source have shown an upregulation of 18 aldehyde dehydrogenases, suggesting their potential involvement in sclareol metabolism towards this compound acs.org. A deeper understanding of these enzymatic steps and the genes encoding them is crucial for metabolic engineering efforts. The current lack of comprehensive knowledge regarding this compound's metabolic pathway hinders the efficient reconstruction of the ambradiol formation pathway in model microorganisms, which is essential for optimized production researchgate.net. Future research should focus on employing advanced omics technologies, such as genomics, transcriptomics, and metabolomics, to systematically map out the complete enzymatic cascade from sclareol to this compound. This will involve identifying novel enzymes, characterizing their functions, and understanding their regulatory mechanisms.

Development of Advanced Biotechnological Approaches for Commercial-Scale this compound Production

The increasing demand for natural fragrances and sustainable alternatives to traditional ambergris sources positions this compound as a highly valuable compound researchgate.netnih.govnih.gov. Biotechnological production offers a green and sustainable alternative to chemical synthesis or traditional plant extraction for sclareol and its derivatives frontiersin.orgnih.gov. Hyphozyma roseonigra, a dimorphic yeast, has been identified as a key biocatalyst for converting sclareol into ambradiol (this compound) mdpi.com. Research has proposed a plausible transformation pathway of sclareol within H. roseonigra, which lays the groundwork for future biotechnological production strategies researchgate.netnih.gov.

Significant progress has been made in achieving partial biosynthesis of ambroxide (B10790011) through a modular co-culture system involving sclareol-producing engineered yeast and H. roseonigra for the conversion of sclareol to ambradiol acs.org. This approach demonstrates the feasibility of combining different microbial strains to complete complex biosynthetic pathways. Future research should aim to further optimize these biotechnological platforms for commercial-scale production. This includes enhancing the yield and purity of this compound through strain engineering, optimizing fermentation conditions, and developing efficient downstream processing techniques. Efforts could also focus on constructing complete de novo biosynthesis pathways for this compound in robust microbial hosts, starting from simple carbon sources like glucose or glycerol, to further reduce production costs and environmental impact acs.org.

Comprehensive Pharmacological Profiling and Mechanistic Delineation of this compound's Bioactivities

While sclareol, the precursor to this compound, has been extensively studied for its diverse bioactivities, a comprehensive pharmacological profiling and mechanistic delineation specifically for this compound are still emerging areas of research. Sclareol has demonstrated a wide range of bioactivities, including anti-inflammatory, antimicrobial, and pro-apoptotic/anti-proliferative effects guidetopharmacology.org. It has been shown to induce apoptosis in human leukemic and colon cancer cells in vitro wikipedia.orgresearchgate.net. Furthermore, sclareol can induce G1 phase cell cycle arrest, DNA damage, and apoptosis by activating caspases in colon cancer cells frontiersin.orgnih.gov. Sclareol has also been reported to enhance the efficacy of certain anti-cancer drugs, such as cisplatin (B142131) and doxorubicin (B1662922) frontiersin.orgnih.govbibliotekanauki.pl, and to modulate immune responses by influencing cytokine patterns bibliotekanauki.pl.

Specific studies on this compound have indicated its ability to inhibit clonidine-induced aggressive responses in mice, affect convulsive seizures, and influence body temperature in rats thegoodscentscompany.com. It has also been shown to impact the release of adenohypophysial hormones like prolactin, somatotropin, and adenocorticotrophic hormone, and to affect 3',5'-AMP levels thegoodscentscompany.com. Given these initial findings and its structural similarity to sclareol, future research must systematically investigate the full spectrum of this compound's biological activities. This includes detailed in vitro and in vivo studies to determine its precise mechanisms of action at the molecular and cellular levels. Identifying specific molecular targets, signaling pathways, and downstream effects will be critical for understanding its therapeutic potential.

Exploration of this compound-Based Therapeutic Candidates

The existing evidence for sclareol's pharmacological activities, coupled with the preliminary findings for this compound, suggests a promising avenue for exploring this compound-based therapeutic candidates. Sclareol, for instance, has been considered as a potential candidate for treating COVID-19 and Parkinson's disease frontiersin.orgnih.govsmolecule.com. Its anti-tumor properties, including modulation of the immune system by down-regulating regulatory T cells, highlight its potential in oncology smolecule.com. Studies on sclareol-loaded solid lipid nanoparticles have shown anti-proliferative effects on lung cancer cells, indicating the potential for advanced delivery systems to improve efficacy researchgate.net.

Future research should focus on translating these findings into viable therapeutic applications for this compound. This involves:

Targeted Drug Delivery Systems: Addressing challenges such as low bioavailability, which has been noted for sclareol due to poor water solubility frontiersin.orgnih.gov, by developing novel drug delivery systems for this compound, such as nanoparticles or liposomes, to enhance its solubility, stability, and targeted delivery to specific tissues or cells.

Combinatorial Therapies: Investigating the synergistic effects of this compound in combination with existing therapeutic agents for various diseases, particularly in cancer, to potentially overcome drug resistance and enhance treatment outcomes.

Structure-Activity Relationship Studies: Conducting detailed structure-activity relationship (SAR) studies to identify key structural features of this compound responsible for its bioactivities. This can guide the rational design and synthesis of novel, more potent, and selective derivatives with improved pharmacological profiles.

Preclinical and Clinical Development: Advancing promising this compound candidates through rigorous preclinical studies to assess their efficacy, pharmacokinetics, and safety, followed by carefully designed clinical trials to evaluate their therapeutic potential in humans.

Q & A

Q. What frameworks ensure reproducibility in this compound synthesis protocols?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Document reaction conditions (temperature, catalyst loading) in structured formats (e.g., electronic lab notebooks) .
  • Deposit synthetic protocols in repositories like Protocols.io with DOI-linked accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.